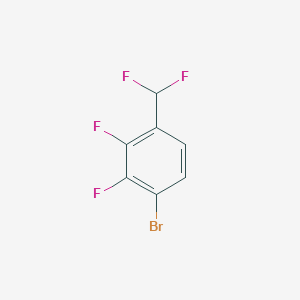

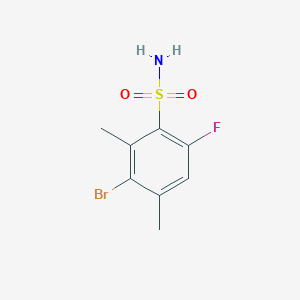

1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene” is a laboratory chemical . It is also known as "4-Bromo-α,α-difluorotoluene" .

Synthesis Analysis

The synthesis of “1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene” involves the use of Brettphos, Pd2dba3, and K2CO3. The mixture is flushed with nitrogen, then 1-bromo-4-(difluoromethyl)benzene and a mixture of ri-butanol: l,2-dimethoxyethane (9: 1) is added .

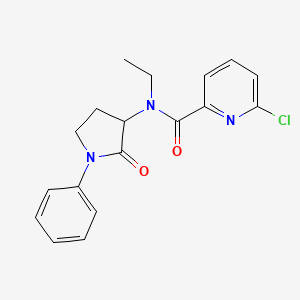

Molecular Structure Analysis

The empirical formula of “1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene” is C7H5BrF2 . The molecular weight is 207.02 . The SMILES string representation is FC(F)c1ccc(Br)cc1 .

Physical And Chemical Properties Analysis

“1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene” is a liquid . It has a refractive index of 1.514 and a density of 1.604 g/mL at 25 °C .

Aplicaciones Científicas De Investigación

Efficient Synthesis Methods

Research demonstrates the development of efficient methods for synthesizing derivatives of dibromobenzenes, which are crucial for various organic transformations. For instance, Diemer, Leroux, and Colobert (2011) outlined complementary methods for accessing synthetically valuable 1,2-Dibromobenzenes, highlighting the importance of derivatives like 1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene in organic chemistry due to their role as precursors in reactions involving the formation of benzynes (Diemer, Leroux, & Colobert, 2011).

Photodissociation Studies

Studies on the photodissociation of bromofluorobenzenes, such as the work by Borg (2007), provide insights into the behavior of fluorinated benzene derivatives under UV light. These findings are relevant for understanding the chemical properties and reactivity of 1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene under similar conditions (Borg, 2007).

Organometallic Chemistry

Research by Heiss and Schlosser (2003) on the functionalization of 1,2,3-trifluorobenzene and its bromo derivatives showcases the versatility of organometallic methods in regioselectively modifying fluorobenzene derivatives, which is applicable to the synthesis and manipulation of 1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene (Heiss & Schlosser, 2003).

Advanced Synthesis Techniques

The exploration of new synthetic techniques, such as the work on ring expansion to produce complex organometallic structures by Agou et al. (2015), underscores the potential for creating novel compounds from brominated and fluorinated precursors, suggesting avenues for the use of 1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene in the synthesis of complex molecules (Agou et al., 2015).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Propiedades

IUPAC Name |

1-bromo-4-(difluoromethyl)-2,3-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFQARMMKXNFFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)F)F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2993851.png)

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2993865.png)

![5-Oxahexacyclo[5.4.1.0<2,6>.0<3,10>.0<4,8>.0<9,12>]dodecane](/img/structure/B2993870.png)